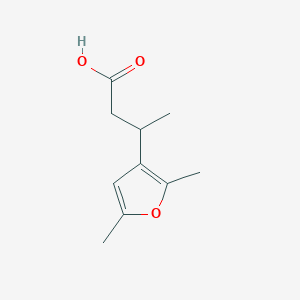
3-(2,5-Dimethylfuran-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylfuran-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O3 It is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and a butanoic acid moiety attached at position 3 of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethylfuran and butanoic acid derivatives.
Reaction Conditions: A common synthetic route involves the Friedel-Crafts acylation of 2,5-dimethylfuran with a suitable butanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3-(2,5-Dimethylfuran-3-yl)butanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,5-Dimethylfuran-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the furan ring.
3-(2,5-Dimethylphenyl)butanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness
3-(2,5-Dimethylfuran-3-yl)butanoic acid is unique due to the presence of both a furan ring and a butanoic acid moiety, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14O3/c1-6(4-10(11)12)9-5-7(2)13-8(9)3/h5-6H,4H2,1-3H3,(H,11,12) |
InChI Key |
MIHSVELWZUNOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















